5-(2-Chlorophenyl)pyrimidin-4-amine
Description
“5-(2-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrimidin-4-amine, a class of compounds that have been explored for their antitubercular properties .
Synthesis Analysis
The synthesis of “this compound” and its derivatives typically involves a series of reactions. For instance, a study reported the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study proposed two routes for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction analysis . The structure of the compound and its derivatives can also be confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, a study reported the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, the compound’s structure can be analyzed using techniques such as 1H NMR, 13C NMR, and HRMS .Future Directions
The future directions for the study of “5-(2-Chlorophenyl)pyrimidin-4-amine” could involve further exploration of its potential applications. For instance, a study highlighted the discovery of novel fused pyrrolopyrimidine derivatives as promising antioxidant and anti-inflammatory agents . Another study emphasized the importance of discovering new pesticides with new modes of action .
Properties
IUPAC Name |
5-(2-chlorophenyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-2-1-3-7(9)8-5-13-6-14-10(8)12/h1-6H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTRWRAHTJEMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283174 | |
Record name | 5-(2-chlorophenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56239-12-4 | |
Record name | MLS002639315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-chlorophenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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